1-Butene, 1,1-dibromo-3-methyl-
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Overview
Description
1-Butene, 1,1-dibromo-3-methyl- is an organic compound with the molecular formula C5H8Br2. It is a dibromo derivative of 1-butene, characterized by the presence of two bromine atoms attached to the first carbon and a methyl group attached to the third carbon of the butene chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butene, 1,1-dibromo-3-methyl- can be synthesized through the bromination of 3-methyl-1-butene. The reaction typically involves the addition of bromine (Br2) to the double bond of 3-methyl-1-butene in the presence of a solvent like dichloromethane. The reaction proceeds via an electrophilic addition mechanism, resulting in the formation of the dibromo compound .
Industrial Production Methods
Industrial production of 1-Butene, 1,1-dibromo-3-methyl- often involves the use of bromine and a suitable catalyst to facilitate the reaction. The process is carried out under controlled conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-Butene, 1,1-dibromo-3-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as hydroxide ions (OH-) or alkoxide ions (RO-), leading to the formation of different substituted products.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes or alkynes.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Bromine (Br2): Used for the initial bromination reaction.
Bases (e.g., NaOH, KOH): Used for elimination reactions.
Nucleophiles (e.g., OH-, RO-): Used for substitution reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Elimination Products: Alkenes or alkynes are formed as major products in elimination reactions.
Scientific Research Applications
1-Butene, 1,1-dibromo-3-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Butene, 1,1-dibromo-3-methyl- involves its reactivity towards nucleophiles and electrophiles. The presence of bromine atoms makes the compound highly reactive in substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
1,1-Dibromo-2-methylpropane: Similar in structure but with a different arrangement of the methyl group.
1,2-Dibromo-3-methylbutane: Another dibromo derivative with bromine atoms on adjacent carbons.
1-Bromo-3-methyl-2-butene: A monobromo derivative with a different bromine position.
Uniqueness
1-Butene, 1,1-dibromo-3-methyl- is unique due to the specific positioning of the bromine atoms and the methyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
1,1-dibromo-3-methylbut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Br2/c1-4(2)3-5(6)7/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXWQPNDWZBJSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C(Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Br2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453063 |
Source
|
Record name | 1-Butene, 1,1-dibromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32363-92-1 |
Source
|
Record name | 1-Butene, 1,1-dibromo-3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10453063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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